1-[(4-Methylpentan-2-YL)oxy]dodecane
Description
1-[(4-Methylpentan-2-YL)oxy]dodecane is a branched alkyl ether derivative comprising a dodecane (12-carbon) backbone with a 4-methylpentan-2-yl ether substituent. The 4-methylpentan-2-yl group introduces steric bulk and branching, which may influence its physical properties (e.g., solubility, boiling point) and biological interactions compared to linear alkanes or simpler ethers.
Properties
CAS No. |
185143-63-9 |
|---|---|
Molecular Formula |
C18H38O |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
1-(4-methylpentan-2-yloxy)dodecane |
InChI |
InChI=1S/C18H38O/c1-5-6-7-8-9-10-11-12-13-14-15-19-18(4)16-17(2)3/h17-18H,5-16H2,1-4H3 |
InChI Key |
RAMPWHQGQGEUMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Methylpentan-2-YL)oxy]dodecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically occurs under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, forming the alkoxide ion. The alkoxide ion then reacts with the alkyl halide to form the ether.
Industrial Production Methods: Industrial production of 1-[(4-Methylpentan-2-YL)oxy]dodecane may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylpentan-2-YL)oxy]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions may involve the use of hydrochloric acid or sulfuric acid, while basic conditions may use sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
Scientific Research Applications
1-[(4-Methylpentan-2-YL)oxy]dodecane has several scientific research applications, including:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1-[(4-Methylpentan-2-YL)oxy]dodecane depends on its specific application. In biological systems, it may interact with cellular membranes, proteins, or enzymes, affecting their function. The molecular targets and pathways involved would vary based on the context of its use, such as its role as a solvent, reagent, or therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dodecane (Linear Alkane)
- Structure : A straight-chain C12H26 hydrocarbon.
- Properties: Non-polar, low solubility in water, high volatility for its chain length.
- Biological Activity :
- However, the branched structure may reduce volatility compared to linear dodecane.
4,6-Dimethyl-dodecane and 2,6,11-Trimethyl-dodecane (Branched Alkanes)
- Structure : Methyl-branched derivatives of dodecane.
- Properties : Reduced crystallinity and lower melting points than linear alkanes due to branching.
- Biological Activity: Detected in Clerodendrum viscosum leaf extracts; minor components with unconfirmed bioactivity .
- Comparison: The ether oxygen in 1-[(4-Methylpentan-2-YL)oxy]dodecane introduces hydrogen-bonding capability, which branched alkanes lack.
Phosphonofluoridate Derivatives with 4-Methylpentan-2-yl Groups
- Structure: Organophosphorus compounds (e.g., 4-Methylpentan-2-yl isopropylphosphonofluoridate) .
- Properties : Highly reactive, used in agrochemical synthesis (e.g., metconazole intermediates) .
- Comparison: Unlike phosphonofluoridates, 1-[(4-Methylpentan-2-YL)oxy]dodecane lacks electrophilic phosphorus, making it chemically stable under ambient conditions. Its ether linkage may favor applications in non-reactive formulations, such as surfactants or slow-release agents.
Antimicrobial Ethers and Hydrocarbons
- Examples : Dodecane in Pterocarpus indicus extracts exhibits antimicrobial properties .
- Comparison : The 4-methylpentan-2-yl ether group could modify antimicrobial efficacy by altering membrane penetration or interaction with microbial enzymes. However, empirical data on the target compound is needed to confirm this hypothesis.
Data Table: Comparative Analysis of Key Compounds
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